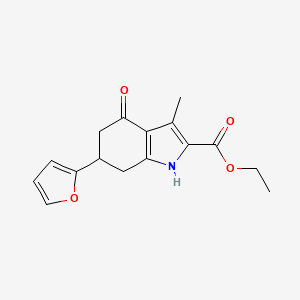

ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

CAS No.: 27463-52-1

Cat. No.: VC2176536

Molecular Formula: C16H17NO4

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27463-52-1 |

|---|---|

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol |

| IUPAC Name | ethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |

| Standard InChI | InChI=1S/C16H17NO4/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 |

| Standard InChI Key | LAYLXGGTNSMQEK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound identified by the CAS registry number 27463-52-1. The compound is also known by several alternative names, including ethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate and ethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate . These nomenclature variations reflect different systematic naming approaches for the same molecular structure, with the IUPAC preferred name being ethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate . The compound has been documented in chemical databases such as PubChem with the identifier 2997481, providing standardized reference information for researchers .

Structural Characteristics

The molecular structure of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate features an indole core scaffold, which consists of a benzene ring fused to a pyrrole ring. This structure is further modified with several functional groups: a furan ring at position 6, a methyl group at position 3, a ketone group at position 4, and an ethyl carboxylate group at position 2 . The tetrahydro prefix indicates that four hydrogen atoms have been added to the structure, specifically affecting the 4,5,6,7 positions of the indole ring system, creating a partially saturated heterocyclic system. The compound's structure contributes to its potential reactivity and biological interactions, particularly through the carboxylate moiety which can participate in hydrogen bonding and other non-covalent interactions.

Chemical Identifiers and Representations

The compound can be chemically represented through several standardized notations that help researchers in unambiguous identification. Its standard InChI (International Chemical Identifier) is InChI=1S/C16H17NO4/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 . The corresponding InChIKey, a condensed digital representation of the chemical structure, is LAYLXGGTNSMQEK-UHFFFAOYSA-N . For computational chemistry applications, the compound's canonical SMILES notation is CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C, providing a linear text representation of the molecular structure that can be processed by cheminformatics software .

Physical and Chemical Properties

Fundamental Properties

Ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate possesses a molecular formula of C16H17NO4, corresponding to a precise molecular weight of 287.31 g/mol. This medium-sized organic molecule contains a diverse array of atoms including carbon, hydrogen, nitrogen, and oxygen, arranged in a complex three-dimensional structure that determines its chemical behavior and reactivity . The compound's structural features, including the aromatic indole core, contribute to its stability and specific interaction patterns in chemical reactions. The presence of both the ethyl carboxylate and furan groups creates regions of different electron density across the molecule, influencing its solubility properties and potential for non-covalent interactions with biological macromolecules.

Biological Relevance and Applications

Research Limitations and Future Directions

Currently, there appears to be limited published research specifically focusing on ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate's biological activity or pharmaceutical applications . This represents a gap in the scientific literature and an opportunity for researchers to explore this compound's properties more thoroughly. Future investigations could include screening against various disease targets, structure-activity relationship studies to optimize biological activity, and mechanism of action studies to understand how the compound interacts with biological systems. Given the diverse activities reported for other indole derivatives, ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate warrants further investigation as a potential lead compound for drug discovery efforts.

Structure-Activity Relationship Considerations

Key Structural Features

The biological activity of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate would be influenced by several key structural features that could be analyzed from a structure-activity relationship perspective. The indole core provides a rigid scaffold that can interact with various biological targets through π-stacking interactions with aromatic amino acid residues in proteins . The ethyl carboxylate group at position 2 offers potential for hydrogen bonding interactions and could be involved in binding to specific protein pockets. The furan ring at position 6 introduces additional aromatic character and potential for π-electron interactions. The methyl group at position 3 could influence the electron density of the indole ring and potentially affect binding affinity to biological targets. Understanding how these structural features contribute to biological activity would be essential for rational drug design efforts involving this compound.

Analytical Considerations

Identification and Characterization Methods

The accurate identification and characterization of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate would typically involve a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the compound's structure, with 1H NMR revealing the environment of hydrogen atoms and 13C NMR confirming the carbon skeleton . Mass spectrometry would confirm the molecular weight and fragmentation pattern, providing additional structural confirmation. Infrared spectroscopy would help identify functional groups such as the carbonyl and N-H bonds. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) could be used to assess purity and potentially separate isomers if present. These analytical approaches are standard in chemical research and would be essential for confirming the identity and purity of ethyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in both research and commercial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume